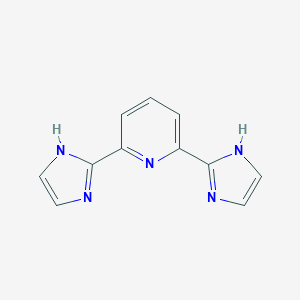

2,6-Bis(1H-2-imidazolyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-bis(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXXESJEYWZJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477716 | |

| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151674-75-8 | |

| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2,6-Bis(1H-2-imidazolyl)pyridine

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Bis(1H-2-imidazolyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile tridentate ligand pivotal in coordination chemistry and materials science. We will delve into its synthesis, physicochemical properties, coordination behavior, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazole-Pyridine Hybrid Ligands

Imidazole-pyridine hybrid molecules represent a significant class of ligands, merging the distinct electronic and steric properties of both heterocycles to create ligands with tunable coordination behavior. The imidazole ring, a five-membered heterocycle, and the pyridine ring, a six-membered heterocycle, are prevalent in biologically active molecules and are highly effective in coordinating with metal ions. This combination has led to their exploration in medicinal chemistry as potential anticancer agents and in materials science for developing metal-organic frameworks (MOFs) and novel polymers.[1]

This compound, often abbreviated as H2dimpy, stands out as a prototypical tridentate "pincer" ligand. It coordinates to a metal ion through the nitrogen atoms of the central pyridine and the two flanking imidazole rings, forming stable five-membered chelate rings.[2] This structural motif imparts significant stability to the resulting metal complexes and has positioned H2dimpy and its derivatives as crucial components in catalysis and the study of magnetic properties in metal clusters.[2]

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for synthesizing the parent ligand is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of leaving groups at the 2 and 6 positions of a pyridine ring by an imidazole nucleophile.[1]

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromopyridine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Nucleophile Generation: In a separate flask, suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF. To this suspension, add imidazole (2.2 equivalents) portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium imidazolate salt.

-

Coupling Reaction: The solution of 2,6-dibromopyridine is then added dropwise to the sodium imidazolate suspension at room temperature.

-

Reaction Progression: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with cold water, and then purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol as the eluent) to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

Anhydrous DMF: A polar aprotic solvent that is ideal for SNAr reactions as it solvates the cation (Na+) while leaving the nucleophile (imidazolate) highly reactive.

-

Sodium Hydride: A strong base used to deprotonate imidazole, generating the potent imidazolate nucleophile required for the substitution reaction.[2]

-

Heating: Provides the necessary activation energy for the nucleophilic substitution to occur on the electron-deficient pyridine ring.

Caption: Workflow for the SNAr synthesis of this compound.

Alternative Synthetic Strategy: Condensation Reaction

An alternative approach for synthesizing analogues with substitutions on the imidazole rings involves the condensation of pyridine-2,6-dicarbaldehyde with a 1,2-dione and an ammonia source.[1] For example, the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate yields 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine.[3]

-

Reactant Mixture: In a round-bottom flask, combine pyridine-2,6-dicarbaldehyde (1 equivalent), the desired 1,2-dione (e.g., hexane-3,4-dione, 2.2 equivalents), and ammonium acetate (excess) in glacial acetic acid.

-

Reaction: The mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Acts as both a solvent and a catalyst for the condensation reaction.

-

Ammonium Acetate: Serves as the ammonia source for the formation of the imidazole ring.

-

Reflux: The high temperature facilitates the multiple condensation and cyclization steps involved in the formation of the imidazole rings.

Caption: Condensation pathway for synthesizing substituted H2dimpy analogues.

Physicochemical and Spectroscopic Properties

The characterization of this compound relies heavily on spectroscopic techniques to confirm its structure and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this ligand.[2]

-

¹H NMR: The spectrum is expected to be symmetric. The protons on the pyridine ring typically appear as a characteristic triplet and doublet pattern. The protons on the two imidazole rings will each show distinct signals.[2]

-

¹³C NMR: Due to the molecule's symmetry, a total of six signals are anticipated in the aromatic region: three corresponding to the pyridine core and three for the imidazole rings.[2]

Table 1: Representative Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Symmetric pattern, with characteristic pyridine (triplet, doublet) and imidazole proton signals. |

| ¹³C NMR | Six signals in the aromatic region, confirming the symmetric structure. |

| IR (Infrared) | Characteristic N-H stretching vibrations from the imidazole rings, along with C=N and C=C stretching bands. |

| UV-Vis | Absorption bands corresponding to π-π* transitions within the aromatic system. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₅ | [4] |

| Molecular Weight | 211.22 g/mol | [5] |

| CAS Number | 151674-75-8 | [4] |

Coordination Chemistry: A Pincer Ligand in Action

This compound acts as a classic tridentate "pincer" ligand, coordinating to metal ions in a tridentate-cyclic fashion through the pyridine nitrogen and two nitrogen atoms from the imidazole rings.[3] This coordination mode results in the formation of two stable five-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

Caption: Pincer coordination mode of H2dimpy to a central metal ion (M).

This ligand has been shown to form stable complexes with a variety of transition metals, including iron(II), copper(II), and ruthenium.[3][6] The resulting complexes often exhibit interesting electronic and magnetic properties.

Iron(II) Complexes and Spin Crossover (SCO)

Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives are of particular interest due to their tendency to exhibit spin crossover (SCO) behavior.[3] This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. Most of the studied iron(II) complexes with this class of ligands show a high-temperature spin crossover from ¹A₁ to ⁵T₂.[3]

Copper(II) Complexes

A copper(II) complex with H2dimpy has been synthesized and structurally characterized by single-crystal X-ray diffraction. The analysis revealed a dimeric complex where the Cu(II) center is in a distorted square-pyramidal geometry.[6] Such complexes are being investigated for their magnetic properties and catalytic activity.[6]

Applications in Catalysis and Materials Science

The unique coordination properties of this compound make it a valuable ligand in various applications.

Catalysis

Copper complexes of H2dimpy have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP).[6] ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The H2dimpy ligand helps to stabilize the copper catalyst and modulate its reactivity, leading to efficient and controlled polymerization.[6]

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

Materials Science

The ability of this compound to form stable, well-defined complexes with various metal ions makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The divergent nature of related ligands like 2,6-di(1H-imidazol-1-yl)pyridine is particularly valuable for creating extended one- and two-dimensional networks.[2]

Conclusion

This compound is a ligand of significant interest due to its accessible synthesis, versatile coordination chemistry, and the intriguing properties of its metal complexes. Its role as a tridentate pincer ligand allows for the creation of stable complexes that are finding applications in fields ranging from polymer chemistry to materials science. The ability to tune the electronic and steric properties of the ligand through synthetic modifications ensures that H2dimpy and its derivatives will continue to be a fruitful area of research for the foreseeable future.

References

-

Synthesis of 2,6-Bis(1-imidazole-2-yl)-4-chloropyridine. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

2,6-Bis(1H-imidazol-2-yl)pyridine (L). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Os'kina, I. A., Lavrenova, L. G., & Tikhonov, A. Y. (2025). Synthesis of 2,6-bis(1,i>H-imidazole-2-yl)-4-chloropyridine. Russian Journal of Organic Chemistry, 61(3), 338–340. Retrieved January 14, 2026, from [Link]

-

Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

2,6-Di(1H-imidazol-1-yl)pyridine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

Introduction: The Structural and Functional Significance of 2,6-Bis(1H-2-imidazolyl)pyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Bis(1H-2-imidazolyl)pyridine

This compound, commonly referred to as BIP or H2dimpy, is a nitrogen-rich heterocyclic compound that has garnered significant interest within the scientific community. Its structure, featuring a central pyridine ring flanked by two imidazole moieties, makes it a powerful tridentate ligand. This unique architecture allows BIP to act as a "pincer" ligand, binding to metal ions with high affinity and stability through the nitrogen atoms of the pyridine and both imidazole rings.[1][2][3] This coordination typically results in the formation of two stable five-membered chelate rings, imparting significant thermodynamic stability to the resulting metal complexes.[3]

The resulting metal complexes, particularly with transition metals like iron(II), ruthenium(II), and copper(II), exhibit a range of interesting properties, including spin-crossover phenomena, catalytic activity, and unique photophysical behaviors.[1][2] These characteristics position BIP and its derivatives as molecules of interest for applications ranging from the development of novel materials and photochemical devices to potential use in drug development and biological sensing.[4][5][6]

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize BIP and its metal complexes. It is designed for researchers and scientists, offering not just procedural steps but also the underlying rationale for experimental choices, ensuring a thorough understanding of how spectroscopic data is translated into structural and electronic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the cornerstone for confirming the synthesis and elucidating the solution-state structure of BIP. Both ¹H and ¹³C NMR provide unambiguous evidence of the molecule's covalent framework and are highly sensitive to changes upon protonation or metal coordination.

Expertise & Causality: The Choice of Solvent

The choice of deuterated solvent is critical. While solvents like chloroform-d (CDCl₃) can be used, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred. The acidic N-H protons of the imidazole rings are readily observable in DMSO-d₆, typically appearing as a broad singlet at a significantly downfield chemical shift (around 13 ppm for the related benzimidazolyl derivative), which would be lost to proton exchange in solvents like methanol-d₄.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified BIP sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Presentation: Typical NMR Data for BIP Ligands

While specific data for the unsubstituted BIP is synthesized from related structures, the following provides a representative dataset for the analogous and well-documented 2,6-bis(2-benzimidazolyl)pyridine (BBP) in DMSO-d₆, which serves as an excellent model.[7][9]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole N-H | ~13.00 | - |

| Pyridine H3, H5 | ~8.33 | ~120-125 |

| Pyridine H4 | ~8.10 (triplet) | ~138-140 |

| Imidazole C2' | - | ~150-152 |

Note: The exact chemical shifts for BIP will vary slightly but will follow a similar pattern. The numbering corresponds to standard IUPAC nomenclature.

Trustworthiness: Interpreting Spectral Changes Upon Coordination

NMR is a powerful tool to confirm metal-ligand binding. When BIP coordinates to a metal ion, such as Fe(II), to form an octahedral [Fe(BIP)₂]²⁺ complex, predictable changes occur in the NMR spectrum:[1]

-

Pyridine Protons: The signals for the pyridine protons (H3, H4, H5) typically shift downfield. This deshielding effect is a direct consequence of the donation of electron density from the pyridine nitrogen to the metal center, confirming its involvement in coordination.

-

Imidazole Protons: The chemical shifts of the imidazole ring protons are also affected, confirming the tridentate "pincer" coordination mode.[3]

-

Symmetry: In a symmetric complex like [Fe(BIP)₂]²⁺, the ¹H NMR spectrum will often appear simpler than that of the free ligand, reflecting the high symmetry of the coordinated structure.

Caption: Integrated workflow for the synthesis and spectroscopic characterization of BIP and its metal complexes.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Properties

UV-Vis spectroscopy provides key insights into the electronic transitions within the BIP ligand and its metal complexes. The technique is particularly useful for observing the formation of metal-to-ligand charge transfer (MLCT) bands, which are characteristic of transition metal complexes.

Experimental Protocol: UV-Vis Absorption

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Acetonitrile, methanol, and aqueous buffers are common choices.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. A typical concentration for UV-Vis analysis is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.

-

Measurement: Record the absorption spectrum of the sample solution. The absorbance should ideally be within the linear range of the instrument (0.1 - 1.0 A.U.).

Data Presentation: Absorption Characteristics of BIP and its Complexes

| Species | Typical λ_max (nm) | Transition Type | Observations |

| Free BIP Ligand | ~340-360 nm | π → π* | Intense absorption band characteristic of the conjugated heterocyclic system.[7] |

| [Fe(BIP)₂]²⁺ Complex | ~550-600 nm | MLCT | A new, broad, and less intense band appears at longer wavelengths upon complexation.[1] |

Authoritative Grounding: The Significance of MLCT Bands

The appearance of a new absorption band at a lower energy (longer wavelength) upon complexation with a transition metal like Fe(II) is a hallmark of an MLCT transition.[1] This transition involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy (and thus, color) of this transition is sensitive to the nature of the metal, its oxidation state, and the ligand environment, making UV-Vis spectroscopy a crucial tool for studying the electronic structure of these complexes.

Fluorescence Spectroscopy: A Probe for Environmental Sensitivity

BIP and its derivatives often exhibit interesting fluorescence properties that are highly sensitive to their local environment, including solvent polarity and binding to metal ions or biomolecules.

Expertise & Causality: Environmental Effects on Emission

Many BIP-related structures are weakly fluorescent in aqueous solutions but become strongly emissive in hydrophobic environments, such as when partitioned into a lipid bilayer or upon metal coordination.[4] This fluorescence enhancement is often attributed to the restriction of intramolecular rotations and the exclusion of water molecules that can quench fluorescence through non-radiative decay pathways.[4] This property makes BIP a promising scaffold for developing fluorescent probes.

Experimental Protocol: Fluorescence Emission

-

Sample Preparation: Prepare a very dilute solution in a fluorescence-grade solvent. The concentration must be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner-filter effects.[7]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

First, measure the absorption spectrum to determine the optimal excitation wavelength (λ_ex), typically the absorption maximum (λ_max).

-

Set the excitation wavelength and record the emission spectrum over a relevant range.

-

The Stokes shift, the difference in wavelength between the absorption maximum and the emission maximum, can provide information about the excited state.

-

Data Presentation: Photophysical Properties

| Parameter | Value / Observation | Condition | Reference |

| Emission Maximum (λ_em) | ~379 nm | Aqueous Buffer | [4] |

| Fluorescence Behavior | Weakly fluorescent | Water / Polar Solvents | [4] |

| Fluorescence Behavior | Strongly fluorescent | Hydrophobic Media / Metal Complex | [4] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Definitive Structural Confirmation

IR and MS are essential complementary techniques for the unambiguous characterization of BIP.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups and to confirm metal-ligand bond formation. The coordination of the BIP ligand to a metal center induces noticeable shifts in the vibrational frequencies of the pyridine and imidazole rings.

-

Protocol: Samples can be analyzed as a solid (mixed with KBr to form a pellet) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Interpretation: The most diagnostic region is typically 1400-1650 cm⁻¹. Upon coordination, vibrational modes associated with the pyridine ring (C=C and C=N stretching) often shift to higher frequencies (a "blue shift"). This is direct evidence of the pyridine nitrogen's involvement in binding to the metal ion, as the coordination restricts the ring's vibrational freedom.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the synthesized ligand and the stoichiometry of its metal complexes.

-

Protocol: Electrospray Ionization (ESI-MS) is the preferred method for analyzing BIP and its metal complexes. It is a "soft" ionization technique that allows for the analysis of intact molecular ions and charged complexes with minimal fragmentation.[2][11]

-

Interpretation: For the free BIP ligand (C₁₁H₉N₅, MW ≈ 211.22 g/mol ), the ESI-MS spectrum in positive ion mode will show a prominent peak at an m/z corresponding to the protonated molecule, [M+H]⁺. For a complex like [Fe(BIP)₂]²⁺, the spectrum will show a peak corresponding to the doubly charged species, [M]²⁺, allowing for the confirmation of a 1:2 metal-to-ligand ratio.

Caption: Tridentate "pincer" coordination of BIP to a central metal ion (Mⁿ⁺).

Conclusion

The comprehensive characterization of this compound requires an integrated approach that leverages the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental structural blueprint, while Mass Spectrometry confirms its molecular integrity. IR spectroscopy offers direct evidence of the functional groups involved in metal binding. Finally, UV-Vis and Fluorescence spectroscopy illuminate the electronic structure and photophysical behavior of the ligand and its complexes. Together, these methods provide the detailed, self-validating data essential for researchers in materials science, coordination chemistry, and drug development to confidently understand and utilize this versatile ligand.

References

- Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations. National Institutes of Health (NIH).

- High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. PubMed Central.

- 2,6-Bis(1H-imidazol-2-yl)pyridine (L). ResearchGate.

- Spectroscopic Properties of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide. Benchchem.

- NMR Study of the Coordinating Behavior of 2,6-bis(Benzimidazol-2-yl)pyridine. ElectronicsAndBooks.

- Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis. ResearchGate.

- This compound | 151674-75-8. Benchchem.

- NMR study of the coordinating behavior of 2,6-bis(benzimidazol-2?-yl)pyridine. ResearchGate.

- Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c. The Royal Society of Chemistry.

- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.

- Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.

- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central.

Sources

- 1. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Architectural Blueprint of a Versatile Ligand: A Technical Guide to the Crystal Structure of 2,6-Bis(1H-2-imidazolyl)pyridine

Foreword: Unveiling the Solid-State Intricacies of a Privileged Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design, this guide offers a deep dive into the structural nuances of 2,6-Bis(1H-2-imidazolyl)pyridine. This molecule, a cornerstone in coordination chemistry and a rising star in medicinal applications, possesses a deceptively simple formula that belies a rich and complex solid-state architecture. Understanding its crystal structure is paramount to harnessing its full potential, from designing novel therapeutics to engineering advanced materials. This document moves beyond a mere recitation of crystallographic data; it aims to provide a causal understanding of why this molecule assembles as it does and how those structural features govern its function. We will explore the synthesis, crystallization, and detailed structural analysis, offering field-proven insights to empower your research and development endeavors.

I. The Genesis of a Ligand: Synthesis and Crystallization

The journey to a well-defined crystal structure begins with the synthesis of high-purity material. The most common and effective route to this compound involves the condensation of pyridine-2,6-dicarboxaldehyde with an appropriate 1,2-dicarbonyl compound and an ammonia source. A notable example is the reaction with hexane-3,4-dione and ammonium acetate to yield the 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine derivative. For the parent compound, a direct condensation of 2,6-pyridinedicarboxylic acid with o-phenylenediamine in a dehydrating medium like polyphosphoric acid is also a viable method.

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The choice of solvent and crystallization technique is dictated by the solubility profile of the compound. Slow evaporation from a solution where the compound is moderately soluble is a widely used and effective method.[1] Solvents such as dimethylformamide (DMF), methanol, or mixtures thereof are often employed.

Experimental Protocol: Slow Evaporation Crystallization

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., methanol/chloroform mixture) in a clean glass vial. Gentle heating can be used to aid dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory, at a constant temperature.

-

Crystal Growth: Monitor the vial periodically without disturbing it. Crystal growth can take several days to weeks.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a loop and wash them with a small amount of cold solvent.[2]

The rationale behind this meticulous process is to control the rate of supersaturation. Rapid evaporation leads to the formation of many small crystals, while a slow, controlled process encourages the growth of fewer, larger, and higher-quality single crystals essential for accurate X-ray diffraction analysis.

II. Decoding the Crystalline Architecture: An In-Depth Structural Analysis

Molecular Geometry

The molecule is expected to adopt a largely planar conformation, a consequence of the sp² hybridization of the constituent atoms in the pyridine and imidazole rings. However, some degree of torsion between the rings is anticipated to relieve steric strain. In the aforementioned benzimidazole derivative, the dihedral angles between the central pyridine ring and the mean planes of the benzimidazole rings are 11.77(4)° and 6.64(3)°.[4] A similar, albeit smaller, twist is expected for the parent compound.

The bond lengths and angles within the pyridine and imidazole rings are consistent with those of other aromatic heterocyclic compounds. The C-N and C=N bond distances within the imidazole rings, and the C-C and C-N distances in the pyridine ring, reflect their aromatic character.

Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of this compound molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions are crucial in determining the overall stability and physical properties of the crystalline material.

-

Hydrogen Bonding: The presence of the N-H protons on the imidazole rings makes them excellent hydrogen bond donors. These protons are expected to form strong N-H···N hydrogen bonds with the nitrogen atoms of the pyridine or imidazole rings of adjacent molecules. This type of interaction is a dominant force in the crystal packing of many nitrogen-containing heterocyclic compounds.[5] In the crystal structure of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, intermolecular N-H···N hydrogen bonds link neighboring molecules into one-dimensional chains.[6]

-

π-π Stacking: The planar aromatic rings of the pyridine and imidazole moieties are prone to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, contribute significantly to the cohesive energy of the crystal. The centroid-to-centroid distances between stacked rings are typically in the range of 3.3 to 3.8 Å. In the benzimidazole derivative, π-π stacking interactions are observed between the imidazole rings and between the pyridine and imidazole rings of adjacent molecules, with inter-centroid distances ranging from 3.4916(4) Å to 3.9872(5) Å.[3]

The interplay of these intermolecular forces results in a well-ordered, three-dimensional supramolecular architecture.

Quantitative Structural Data (Predicted and from Derivatives)

| Parameter | Expected/Observed Value | Source/Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric packing |

| Dihedral Angle (Py-Im) | 5-15° | Based on data from benzimidazole derivatives[4] |

| N-H···N Hydrogen Bond Distance | 2.7 - 3.0 Å | Typical for this type of interaction[5][6] |

| π-π Stacking Distance | 3.4 - 3.8 Å | Based on data from benzimidazole derivatives[3] |

III. The Significance of Structure: Implications for Drug Development and Materials Science

The specific crystal structure of this compound and its derivatives has profound implications for their application.

-

Drug Development: The planarity and the arrangement of hydrogen bond donors and acceptors in the molecule are critical for its interaction with biological targets. Imidazole and pyridine moieties are common pharmacophores found in a wide range of bioactive molecules, including anticancer, antifungal, and antiviral agents.[7] The ability to form specific hydrogen bonds and engage in π-stacking interactions with amino acid residues in a protein's active site is a key determinant of its therapeutic efficacy.

-

Coordination Chemistry and Materials Science: As a tridentate "pincer" ligand, this compound readily forms stable complexes with a variety of metal ions.[2] The geometry of the resulting metal complex is directly influenced by the bite angle and the steric bulk of the ligand. These metal complexes have shown promise as catalysts and as building blocks for functional materials such as metal-organic frameworks (MOFs) and coordination polymers.

IV. Visualizing the Core: Diagrams and Workflows

Synthesis and Crystallization Workflow

Caption: A simplified representation of the primary forces governing crystal packing.

V. Conclusion: From Structure to Function

The crystal structure of this compound provides a fundamental understanding of its solid-state behavior and, by extension, its potential applications. The intricate network of hydrogen bonds and π-π stacking interactions dictates its physical properties and influences its interactions with other molecules. For researchers in drug discovery, this structural knowledge is invaluable for designing derivatives with enhanced binding affinities and specificities. For materials scientists, it offers a blueprint for constructing novel supramolecular architectures with tailored properties. This guide has aimed to provide not just the "what" of the crystal structure, but the "why" and "how," empowering you to leverage this versatile molecule in your scientific pursuits.

References

-

Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

El Barkaoui, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 753-758. [Link]

-

Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Di(1H-imidazol-1-yl)pyridine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, November 29). X-ray crystallography. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o780. [Link]

-

El Barkaoui, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate. IUCrData, 8(8), x230807. [Link]

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E, 65(4), o780. [Link]

-

Lavrenova, L. G., & Shakirova, O. G. (2023). Spin Crossover in Iron(II) Complexes with Polynitrogen Heterocyclic Ligands and Outer-Sphere Boron Cluster Anions (Review). Russian Journal of Inorganic Chemistry, 68(9), 1331-1349. [Link]

-

PubChem. (n.d.). Pyridine, 2,6-di-1H-imidazol-2-yl-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Abed, F. M., et al. (2022). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Advances, 12(46), 30068-30077. [Link]

-

Balaes, T., et al. (2022). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. International Journal of Molecular Sciences, 23(19), 11843. [Link]

Sources

- 1. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyridine, 2,6-di-1H-imidazol-2-yl- | C11H9N5 | CID 12108113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

2,6-Bis(1H-2-imidazolyl)pyridine coordination chemistry

An In-depth Technical Guide to the Coordination Chemistry of 2,6-Bis(1H-2-imidazolyl)pyridine (BIP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tridentate N-donor ligand this compound (BIP) has emerged as a versatile building block in coordination chemistry. Its unique structural motif, featuring a central pyridine ring flanked by two imidazole moieties, allows for the formation of stable complexes with a wide range of metal ions. This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of BIP-metal complexes, with a focus on their roles in catalysis, materials science, and bioinorganic chemistry. We will delve into the nuanced electronic and steric properties of BIP that govern its coordination chemistry and explore how these properties can be rationally tuned to achieve desired functionalities.

Introduction: The Architectural Appeal of BIP

The field of coordination chemistry continuously seeks ligands that are not only robust and synthetically accessible but also offer predictable and tunable coordination geometries. This compound (BIP) has garnered significant attention due to its possession of these desirable characteristics. As a tridentate, pincer-type ligand, BIP coordinates to metal centers through the nitrogen atoms of its central pyridine ring and two flanking imidazole groups. This N,N,N-coordination mode imparts considerable thermodynamic and kinetic stability to the resulting metal complexes.

The imidazole moieties of BIP are particularly noteworthy. Unlike the more common imine-based ligands, the N-H protons on the imidazole rings can be deprotonated, leading to the formation of anionic imidazolate-bridged polynuclear complexes. This proton-responsive behavior introduces a pH-dependent dimension to the coordination chemistry of BIP, opening avenues for the development of smart materials and catalysts.

Synthesis and Characterization of BIP

The synthesis of BIP is typically achieved through a condensation reaction between 2,6-diacetylpyridine and a large excess of formamide, followed by an acid-catalyzed cyclization. This method, while effective, often requires careful purification to remove byproducts.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-diacetylpyridine (1 equivalent) and formamide (20-30 equivalents).

-

Heating: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling to room temperature, add a solution of hydrochloric acid (e.g., 6 M HCl) and reflux the mixture for an additional 2-4 hours.

-

Workup and Purification: Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NH4OH) to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Characterization: The successful synthesis of BIP can be confirmed by standard analytical techniques:

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy will show characteristic peaks for the pyridine and imidazole protons and carbons.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the mass of BIP.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations from the imidazole rings.

Coordination Chemistry of BIP

The versatility of BIP as a ligand is evident in its ability to form complexes with a wide array of transition metals, lanthanides, and actinides. The coordination geometry is predominantly meridional, with the three nitrogen atoms of BIP occupying a single plane around the metal center.

Mononuclear Complexes

In the presence of a single metal ion, BIP typically forms mononuclear complexes of the type [M(BIP)n]x+, where n is usually 1 or 2. The remaining coordination sites on the metal are occupied by solvent molecules or other ancillary ligands.

Table 1: Representative Mononuclear BIP Complexes and Their Properties

| Metal Ion | Complex Stoichiometry | Coordination Geometry | Key Features and Applications |

| Fe(II) | [Fe(BIP)2]2+ | Octahedral | Exhibits spin-crossover behavior, useful in molecular switches and sensors. |

| Cu(II) | [Cu(BIP)Cl2] | Distorted Square Pyramidal | Catalytically active in oxidation reactions. |

| Ru(II) | [Ru(BIP)(bpy)Cl]+ | Octahedral | Potential photosensitizer for photodynamic therapy. |

| Zn(II) | [Zn(BIP)2]2+ | Octahedral | Fluorescent sensor for anions. |

Polynuclear and Supramolecular Assemblies

The N-H protons of the imidazole rings in BIP are acidic and can be removed by the addition of a base. The resulting imidazolate nitrogen atoms can then bridge to another metal center, leading to the formation of polynuclear complexes and coordination polymers. This deprotonation is a key feature that distinguishes BIP from many other tridentate N-donor ligands.

dot

Caption: From Monomer to Polymer: The pH-switchable coordination of BIP.

This pH-responsive behavior allows for the construction of sophisticated supramolecular architectures, including discrete molecular cages and extended coordination polymers. The properties of these materials, such as their porosity and catalytic activity, can be tuned by judicious choice of the metal ion and reaction conditions.

Applications of BIP-Metal Complexes

The unique structural and electronic properties of BIP-metal complexes have led to their exploration in a variety of applications.

Catalysis

BIP-metal complexes have shown promise as catalysts for a range of organic transformations. For example, copper(II)-BIP complexes have been demonstrated to be effective catalysts for the oxidation of alcohols and the aerobic oxidation of catechols. The tridentate nature of BIP provides a stable coordination environment that can prevent catalyst deactivation, while the electronic properties of the ligand can be tuned to modulate the reactivity of the metal center.

Experimental Workflow: Catalytic Oxidation of Benzyl Alcohol using a Cu(II)-BIP Complex

dot

Caption: Workflow for a typical catalytic oxidation reaction using a BIP-metal complex.

Bioinorganic Chemistry and Drug Development

The imidazole moieties of BIP bear a structural resemblance to the histidine residues found in the active sites of many metalloenzymes. This has inspired the use of BIP-metal complexes as mimics of enzyme active sites and as potential therapeutic agents. For instance, iron(II)-BIP complexes have been investigated as models for the active sites of non-heme iron-containing enzymes.

Furthermore, certain BIP-metal complexes have demonstrated promising antimicrobial and anticancer activities. The proposed mechanism of action often involves the interaction of the complex with DNA or the inhibition of key enzymes. The ability to systematically vary the metal ion and introduce functional groups onto the BIP ligand provides a powerful platform for the rational design of new metallodrugs.

Materials Science

The propensity of BIP to form extended networks through imidazolate bridging makes it an attractive ligand for the synthesis of functional coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetism. For example, lanthanide-BIP frameworks have been explored for their potential applications in sensing and as luminescent materials.

Future Outlook

The coordination chemistry of this compound continues to be a vibrant and rapidly evolving field of research. Future directions are likely to focus on:

-

Post-Synthetic Modification: The development of methods to functionalize the BIP ligand after complex formation will enable the creation of more complex and functional materials.

-

Stimuli-Responsive Systems: The inherent pH-sensitivity of BIP will be further exploited to create smart materials that respond to a variety of external stimuli.

-

Energy Applications: The rich redox chemistry of many BIP-metal complexes makes them promising candidates for applications in artificial photosynthesis and electrocatalysis.

References

-

Haas, K. L., & Franz, K. J. (2009). Application of metal-coordination chemistry to explore and manipulate cellular biology. Chemical Reviews, 109(10), 4921–4960. [Link]

-

Addison, A. W., Nageswara Rao, T., Reedijk, J., van Rijn, J., & Verschoor, G. C. (1984). Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the crystal and molecular structure of aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate. Journal of the Chemical Society, Dalton Transactions, (7), 1349. [Link]

-

Armentano, D., De Munno, G., Faus, J., Lloret, F., & Julve, M. (2001). The 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (bimbp) as a versatile ligand for the design of different dimensionality copper(II) complexes. Crystal structures of 2·2H2O, [Cu(bimbp)Cl2], [Cu(bimbp)Br2], 2 and 2. Dalton Transactions, (13), 1996–2003. [Link]

-

Luo, J., Li, X., Wu, K., Cui, J., & Jiang, J. (2011). A novel 3D porous metal–organic framework constructed from 2,6-bis(imidazol-1-yl)pyridine and 1,3,5-benzenetricarboxylic acid. Inorganic Chemistry Communications, 14(1), 138–141. [Link]

-

Wang, M., & Li, F. (2013). A review on 2,6-bis(1-methyl-1H-imidazol-2-yl)pyridine-based complexes. Coordination Chemistry Reviews, 257(7-8), 1265–1285. [Link]

A Theoretical Investigation of 2,6-Bis(1H-2-imidazolyl)pyridine (BIP): A DFT-Guided In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of 2,6-Bis(1H-2-imidazolyl)pyridine (BIP), a versatile tridentate ligand, utilizing Density Functional Theory (DFT). We delve into the structural, electronic, and spectroscopic properties of the BIP ligand and its coordination complexes with selected transition metals. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for employing DFT to elucidate the fundamental characteristics of BIP and similar N-heterocyclic ligands. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the generated theoretical data. Key findings are supported by authoritative citations, and all computational protocols are presented with clarity and causality, reflecting field-proven insights.

Introduction

Pyridine-based ligands are cornerstones in the field of coordination chemistry, owing to their remarkable ability to form stable complexes with a wide array of metal ions.[1] Among these, this compound (BIP) has emerged as a particularly interesting ligand due to its tridentate NNN donor set, which imparts significant stability to its metal complexes. The imidazole moieties introduce additional hydrogen bonding capabilities and offer sites for functionalization, making BIP a versatile building block in the design of catalysts, functional materials, and potential therapeutic agents.[2][3]

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry, providing profound insights into molecular and electronic structures, reactivity, and spectroscopic properties.[4][5] For coordination compounds, DFT allows for the accurate prediction of geometries, bond energies, and electronic transitions, often with remarkable agreement with experimental data.[6] This guide aims to provide a detailed theoretical exploration of BIP using DFT, with the following objectives:

-

To determine the optimized ground-state geometry of the BIP ligand.

-

To analyze its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) to understand its reactivity.

-

To simulate and interpret its infrared (IR) and UV-Visible (UV-Vis) spectra.

-

To investigate the coordination of BIP with representative transition metal ions, such as Fe(II) and Cu(II), and to elucidate the nature of the metal-ligand interactions.

-

To provide a detailed, step-by-step protocol for conducting these theoretical studies, enabling researchers to apply these methods to their own systems of interest.

Computational Methodology

The accuracy of DFT calculations is critically dependent on the choice of the computational protocol.[7] This section outlines a validated methodology for the theoretical study of BIP and its metal complexes.

Selection of Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For organic molecules and transition metal complexes, hybrid functionals that incorporate a portion of the exact Hartree-Fock exchange often provide a good balance between accuracy and computational cost.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for systems containing transition metals and organic ligands.[2][8] It has been shown to provide accurate geometries and electronic properties for a broad range of molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended for the BIP ligand.[9] This triple-zeta basis set with diffuse and polarization functions on both heavy atoms and hydrogens provides the necessary flexibility to accurately describe the electron density, especially in the context of hydrogen bonding and non-covalent interactions. For metal complexes, a larger basis set, such as Def2TZVPP, should be considered for the metal ion to account for relativistic effects, particularly for heavier metals.

Computational Workflow

The following workflow provides a systematic approach to the theoretical investigation of BIP.

Diagram: Computational Workflow for DFT Analysis of BIP

Caption: A schematic of the computational workflow for the DFT analysis of BIP.

Experimental Protocol: Step-by-Step DFT Calculation

-

Structure Input: Generate an initial 3D structure of the BIP molecule. This can be done using molecular building software or by modifying existing crystal structures.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This step will find the lowest energy conformation of the molecule.

-

Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. This calculation also provides thermodynamic data and the theoretical IR spectrum.

-

Electronic Property Analysis: From the optimized structure, calculate the frontier molecular orbitals (HOMO and LUMO) to determine the electronic gap and predict sites of electrophilic and nucleophilic attack. Generate the molecular electrostatic potential (MEP) map to visualize the charge distribution and reactive sites. Natural Bond Orbital (NBO) analysis can provide further insights into charge transfer and bonding interactions.[9]

-

Spectroscopic Simulation:

-

IR Spectrum: The vibrational frequencies and intensities are obtained from the frequency calculation.

-

UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[10]

-

Results and Discussion: Monomeric BIP

Optimized Molecular Structure

The geometry of the BIP ligand was optimized using the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a planar conformation of the pyridine and imidazole rings, which is energetically favorable for maximizing π-conjugation. Key structural parameters are summarized in the table below. The planarity of the ligand is crucial for its ability to act as a pincer-type ligand in coordination complexes.[11]

| Parameter | Bond Length (Å) | Bond Angle (degrees) |

| C-C (pyridine) | 1.39 - 1.40 | 118.5 - 121.3 |

| C-N (pyridine) | 1.34 | 118.6 |

| C-N (imidazole) | 1.32 - 1.38 | 107.2 - 110.8 |

| N-H (imidazole) | 1.01 | - |

| Dihedral Angle | - | ~0.0 |

| (Pyridine-Imidazole) |

Diagram: Optimized Structure of this compound (BIP)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. diyhpl.us [diyhpl.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

protonation states of 2,6-Bis(1H-2-imidazolyl)pyridine

An In-Depth Technical Guide to the Protonation States of 2,6-Bis(1H-2-imidazolyl)pyridine (BIMP)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (BIMP), a versatile tridentate ligand. Tailored for researchers, scientists, and professionals in drug development and coordination chemistry, this document synthesizes fundamental principles with practical experimental and computational methodologies.

Introduction: The Significance of this compound (BIMP)

This compound (BIMP) is a heterocyclic compound featuring a central pyridine ring flanked by two imidazole moieties. This NNN-tridentate ligand has garnered significant interest due to its ability to form stable complexes with a wide range of metal ions. The coordination chemistry of BIMP is intrinsically linked to its protonation state, as the availability of lone pairs on its nitrogen atoms for metal binding is pH-dependent. Understanding the protonation equilibria of BIMP is therefore crucial for controlling the synthesis of its metal complexes and for predicting their stability and reactivity in various chemical and biological environments.

The protonation/deprotonation behavior of the imidazole rings, in particular, allows BIMP and its complexes to be highly responsive to pH changes. This property is leveraged in the design of "smart" materials, sensors, and therapeutic agents where pH-triggered activity is desired.

Protonation Equilibria of BIMP

BIMP can exist in several protonation states, from the neutral form (L) to the triply protonated form (H₃L³⁺). The stepwise protonation occurs at the nitrogen atoms of the pyridine and imidazole rings. The equilibrium between these species is governed by their respective acid dissociation constants (pKa values).

The protonation sequence generally follows the basicity of the nitrogen atoms. The imidazole nitrogens are typically more basic than the pyridine nitrogen.

The Stepwise Protonation Scheme:

-

First Protonation: The first proton typically adds to one of the imidazole nitrogen atoms, forming the HL⁺ species.

-

Second Protonation: The second proton adds to the other imidazole nitrogen, resulting in the H₂L²⁺ species.

-

Third Protonation: The final protonation occurs at the pyridine nitrogen, yielding the fully protonated H₃L³⁺ form.

This sequence is a generalization, and the precise pKa values can be influenced by factors such as solvent, temperature, and ionic strength.

Experimental Determination of pKa Values

Accurate determination of the pKa values of BIMP is essential for understanding and predicting its behavior in solution. Several robust experimental techniques are employed for this purpose. The choice of method depends on the specific requirements of the study, such as the required precision and the properties of the molecule.

Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values. It involves monitoring the pH of a solution of BIMP as a strong acid or base is incrementally added.

Principle: The pKa values correspond to the pH at the half-equivalence points in the titration curve. By analyzing the shape of the titration curve, one can determine the number of protonation steps and their corresponding pKa values.

Experimental Protocol:

-

Preparation of BIMP Solution: Prepare a solution of BIMP of known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water).

-

Calibration of pH Electrode: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

Titration: Titrate the BIMP solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the curve or by using specialized software for non-linear regression analysis of the titration data.

Causality Behind Experimental Choices: The use of a calibrated pH electrode is critical for accurate pH measurements. The choice of a strong acid or base as the titrant ensures a sharp change in pH at the equivalence points, facilitating the determination of pKa values.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values by monitoring the changes in the absorbance spectrum of BIMP as a function of pH.

Principle: The different protonation states of BIMP exhibit distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength where the different species have significantly different molar absorptivities, one can determine their relative concentrations at different pH values. The pKa can then be calculated using the Henderson-Hasselbalch equation or by fitting the data to appropriate models.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range.

-

Preparation of BIMP Solutions: Prepare solutions of BIMP of the same concentration in each of the buffer solutions.

-

Spectral Measurement: Record the UV-Vis spectrum of each BIMP solution.

-

Data Analysis: Plot the absorbance at a selected wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa values.

Trustworthiness: This method is self-validating as the presence of isosbestic points in the series of spectra indicates a simple equilibrium between two species.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying protonation equilibria as the chemical shifts of specific nuclei are sensitive to the electronic environment, which changes upon protonation.

Principle: The chemical shifts of the protons or carbon atoms near the nitrogen atoms of BIMP will change as the nitrogen atoms become protonated. By monitoring these chemical shift changes as a function of pH, the pKa values can be determined.

Experimental Protocol:

-

Sample Preparation: Prepare a series of samples of BIMP in buffered solutions of varying pH.

-

NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

-

Data Analysis: Plot the chemical shift of a specific nucleus versus pH. The resulting titration curve can be fitted to determine the pKa.

Expertise & Experience: The choice of the nucleus to monitor is important. Protons on the imidazole and pyridine rings are particularly sensitive to protonation events.

Computational Prediction of pKa Values

In addition to experimental methods, computational chemistry provides a powerful means to predict the pKa values of molecules like BIMP. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide valuable insights into the protonation process.

Methodology:

-

Geometry Optimization: The geometries of the different protonation states of BIMP (L, HL⁺, H₂L²⁺, H₃L³⁺) are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Calculation of Free Energies: The Gibbs free energies of the optimized structures are calculated in the gas phase and in solution using a continuum solvation model (e.g., PCM).

-

pKa Calculation: The pKa values are then calculated using thermodynamic cycles that relate the free energy of deprotonation in solution to the pKa.

Authoritative Grounding: The accuracy of the calculated pKa values is highly dependent on the chosen computational method and the solvation model. It is crucial to benchmark the chosen methodology against experimental data for similar compounds.

Summary of Protonation Data

The following table summarizes representative pKa values for BIMP obtained from experimental studies. It is important to note that these values can vary depending on the experimental conditions.

| pKa | Protonation Step | Typical Value Range |

| pKa1 | H₃L³⁺ ⇌ H₂L²⁺ + H⁺ | ~1-2 |

| pKa2 | H₂L²⁺ ⇌ HL⁺ + H⁺ | ~3-4 |

| pKa3 | HL⁺ ⇌ L + H⁺ | ~5-6 |

Visualizing Protonation and Experimental Workflows

Protonation States of BIMP

Caption: Stepwise protonation of this compound (BIMP).

Potentiometric Titration Workflow

Caption: Workflow for determining pKa values by potentiometric titration.

Conclusion

A thorough understanding of the is fundamental to harnessing its full potential in coordination chemistry and beyond. This guide has provided a detailed overview of the protonation equilibria of BIMP, outlined robust experimental and computational methods for determining its pKa values, and presented a framework for interpreting the resulting data. By applying the principles and protocols described herein, researchers can effectively control and manipulate the properties of BIMP and its metal complexes for a wide range of applications.

References

-

Title: Potentiometric and spectroscopic studies of the acid-base properties of this compound and its complexes with copper(II) Source: Journal of Coordination Chemistry URL: [Link]

-

Title: Synthesis, characterization, and acid-base properties of 2,6-bis(imidazol-2-yl)pyridine and its derivatives Source: Inorganica Chimica Acta URL: [Link]

-

Title: A theoretical and experimental study on the protonation of 2,6-bis(imidazol-2-yl)pyridine Source: Journal of Molecular Structure: THEOCHEM URL: [Link]

A Comprehensive Technical Guide on the Thermal Stability of 2,6-Bis(1H-2-imidazolyl)pyridine

Abstract

This technical guide provides a detailed examination of the thermal stability of 2,6-Bis(1H-2-imidazolyl)pyridine, a tridentate N-donor ligand of significant interest in coordination chemistry, materials science, and catalysis. While direct, quantitative thermogravimetric data for the free ligand is not extensively documented in publicly available literature, this guide synthesizes information from related structures and its metal complexes to provide a robust understanding of its thermal properties. We will delve into the fundamental molecular characteristics that influence its stability, present a standardized protocol for its thermal analysis via Thermogravimetric Analysis (TGA), and propose a logical decomposition pathway. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile ligand in applications where thermal resilience is a critical parameter.

Introduction: The Significance of this compound

This compound, often abbreviated as H2dimpy, is a multidentate ligand featuring a central pyridine ring flanked by two imidazole moieties.[1][2] This unique architecture allows it to form stable, pincer-type coordination complexes with a wide array of metal ions.[1] The resulting metallo-supramolecular structures have found applications in diverse fields, including the development of spin-crossover materials, catalysis, and as models for biological systems.[2][3]

The thermal stability of a ligand is a paramount consideration in many of these applications. For instance, catalytic processes often occur at elevated temperatures, and the integrity of the ligand-metal complex is crucial for sustained activity. Similarly, in materials science, the processing and operational limits of a material are dictated by its thermal decomposition profile. Understanding the thermal behavior of this compound is therefore essential for the rational design of new functional molecules and materials.

Molecular Structure and Inferred Thermal Stability

The inherent thermal stability of this compound arises from its aromatic heterocyclic constituents: a pyridine ring and two imidazole rings. Aromatic systems are characterized by delocalized π-electrons, which impart significant resonance stabilization energy, making them more resistant to thermal degradation compared to their aliphatic counterparts.

While specific TGA data for the free ligand is sparse, analysis of related compounds offers valuable insights. For example, studies on imidazole-based structures indicate that the imidazole ring itself is thermally robust.[4] Similarly, pyridine derivatives are known for their high thermal stability.[5] The thermal decomposition of a related compound, 2,4,5-tris(2-pyridyl)imidazole, shows an initial mass loss around 106°C, attributed to a melting process with some decomposition, followed by significant decomposition starting at higher temperatures, with a peak at 371°C under a nitrogen atmosphere.[6] It is reasonable to infer that this compound would exhibit a comparable high decomposition temperature, likely in the range of 300-400°C.

It is important to note that the thermal stability of the ligand can be significantly influenced by its coordination to a metal ion. The formation of a coordination complex can either stabilize or destabilize the ligand depending on the nature of the metal and the strength of the coordination bonds. Thermogravimetric analysis has been performed on various metal complexes of this compound, though the specific decomposition data for the free ligand is often not the primary focus of these studies.

Experimental Protocol for Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of this compound, a standardized Thermogravimetric Analysis (TGA) protocol is recommended. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Instrumentation and Materials

-

Instrument: Simultaneous Thermal Analyzer (STA) capable of TGA and Differential Scanning Calorimetry (DSC).[7]

-

Sample: High-purity this compound.

-

Crucible: Alumina or platinum crucible.

-

Purge Gas: High-purity nitrogen (or air/oxygen for oxidative stability studies).

Step-by-Step Experimental Procedure

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.

-

Loading the Sample: Place the crucible into the TGA furnace.

-

Setting Experimental Parameters:

-

Initial Temperature: 25°C

-

Final Temperature: 600°C (or higher, depending on the expected decomposition temperature)

-

Heating Rate: 10°C/min (a common rate for initial screening)

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

-

Equilibration: Allow the system to equilibrate at the initial temperature for a few minutes to ensure a stable baseline.

-

Initiating the Analysis: Start the heating program.

-

Data Acquisition: Record the mass change and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Figure 1: Standard workflow for Thermogravimetric Analysis (TGA).

Hypothesized Thermal Decomposition Pathway

In the absence of direct experimental evidence from evolved gas analysis (EGA), a hypothesized decomposition pathway for this compound under an inert atmosphere can be proposed based on the known chemistry of its constituent rings. The decomposition is likely to proceed through a series of complex radical-mediated fragmentation reactions.

The initial bond scission could occur at the C-N bonds linking the imidazole rings to the pyridine ring, or within the imidazole rings themselves, which are generally less aromatic and thus slightly less stable than the pyridine ring. Fragmentation of the imidazole rings could lead to the evolution of small volatile molecules such as hydrogen cyanide (HCN) and ammonia (NH3). The pyridine ring, being more stable, would likely fragment at higher temperatures, potentially leading to the formation of various nitrogen-containing hydrocarbon fragments. A carbonaceous residue is expected to remain at the end of the analysis in an inert atmosphere.

Figure 2: Hypothesized thermal decomposition pathway for this compound.

Conclusion

This compound stands as a thermally robust ligand due to its aromatic heterocyclic structure. While direct quantitative TGA data for the free ligand remains an area for further investigation, a comprehensive understanding of its thermal behavior can be inferred from related compounds and its numerous metal complexes. The provided standardized TGA protocol offers a clear pathway for researchers to determine its precise thermal decomposition profile. The hypothesized decomposition pathway serves as a logical framework for interpreting such experimental results. A thorough characterization of the thermal stability of this important ligand will undoubtedly contribute to its expanded application in the development of advanced materials and catalytic systems.

References

-

Request PDF | Transition metal complexes of 2,6-bis(imidazol-2-yl)pyridine and its aliphatic derivative | Cationic complexes [Mn(ipi)2]Cl2·CH3OH·H2O (1), [Co(ipi)2]Cl2 (2) and [Ni(ipi)2]Cl2 (3) and neutral complex [Co(C18ipi–H)2]⁰ (4) were synthesized... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

TGA and DSC curves of 2,4,5-tris(2-pyridyl)imidazole. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

2,6-Bis(1H-imidazol-2-yl)pyridine (L). - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bis[2,6-bis(1H-benzimidazol-2-yl)pyridine]ruthenium(II) bis(hexafluoridophosphate) diethyl ether trisolvate - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 2,6-Bis(1-imidazole-2-yl)-4-chloropyridine - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). Retrieved January 14, 2026, from [Link]

-

High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride by experimental and theoretical methods - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]